molecular formula C24H23ClN2O6 B12190284 methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B12190284
M. Wt: 470.9 g/mol
InChI Key: MYZKKTOELBTXCI-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H23ClN2O6 and its molecular weight is 470.9 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates both indole and pyrrole moieties, which are known to exhibit various biological activities, particularly in cancer research.

Molecular Formula: C22H19ClN2O4
Molecular Weight: 410.85 g/mol
CAS Number: 1144444-56-3

This compound features a methyl ester group and halogen substituents that may influence its chemical reactivity and biological activity. The presence of the indole ring enhances its potential applications in medicinal chemistry due to its role in various biological processes .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antiproliferative Activity : Several studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For instance, derivatives containing indole and pyrrole structures have shown significant inhibition of cancer cell proliferation, particularly in breast (MCF-7), cervical (HeLa), and colorectal (HT-29) cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, certain derivatives have been shown to induce G2/M phase arrest and inhibit tubulin polymerization, similar to the action of colchicine .
  • Enzyme Inhibition : The compound's structural features suggest potential interactions with various enzymes and receptors involved in cancer progression. For instance, some derivatives have been reported to inhibit protein kinases such as VEGFR-2 and FLT-3, which are crucial in tumor angiogenesis and growth .

Study on Indole Derivatives

A study published in 2023 synthesized several indole derivatives and evaluated their antiproliferative activities against HeLa, MCF-7, and HT-29 cell lines. Among these compounds, one derivative exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating potent anticancer activity .

Evaluation of Microtubule Destabilizing Agents

Another study focused on the synthesis of pyrrole derivatives that act as microtubule-destabilizing agents. These compounds showed effective inhibition of microtubule assembly at concentrations around 20 µM and induced apoptosis in cancer cell lines at lower concentrations .

Data Summary

Activity Type Cell Line IC50 (µM) Mechanism
AntiproliferativeHeLa0.52Apoptosis induction
AntiproliferativeMCF-70.34G2/M phase arrest
Microtubule inhibitionMDA-MB-23110.0Microtubule destabilization

Properties

Molecular Formula

C24H23ClN2O6

Molecular Weight

470.9 g/mol

IUPAC Name

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C24H23ClN2O6/c1-11-17(24(29)33-5)19(18-13-7-6-8-14(25)21(13)27-23(18)28)20(26-11)12-9-15(30-2)22(32-4)16(10-12)31-3/h6-10,18,26H,1-5H3,(H,27,28)

InChI Key

MYZKKTOELBTXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

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